Benzenetriol, methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Electronic Materials

Scientific Field: Material Science, specifically Electronic Materials .

Methods of Application or Experimental Procedures: The poly(2,3,4-PIMB) was synthesized by oxidative coupling polymerization in an aqueous alkaline medium using sodium hypochlorite . The structural characterization of the phenoxy-imine type monomer and its polymer were investigated by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H-NMR), ultraviolet–visible (UV–Vis), and gel permeation chromatography spectroscopy techniques .

Results or Outcomes: The synthesized polymer has its backbone made of oxyphenylene linkages only . The solubility, thermal stability, electrochemical, and optic features of the polymer and its monomer were also evaluated . Furthermore, seven Ni/poly(2,3,4-PIMB)/p-Si/Al heterostructure devices were fabricated, and they showed good rectifying behavior such that the ideality factor and the barrier height values ranged from 1.54 eV to 1.78 eV and from 0.62 eV to 0.67 eV, respectively .

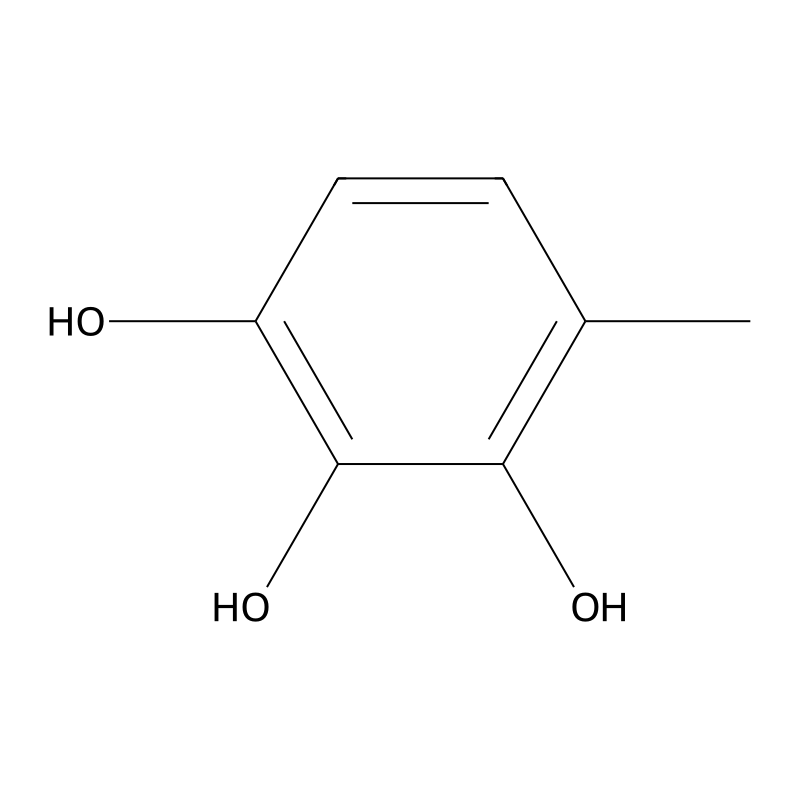

Benzenetriol, methyl- (IUPAC name: 4-methylbenzene-1,2,3-triol) is an organic compound classified as a triol due to the presence of three hydroxyl (–OH) groups on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 140.14 g/mol. The structure consists of a methyl group attached to the benzene ring along with three hydroxyl groups, making it a derivative of pyrogallol. This compound is part of the catechol class and exhibits properties typical of phenolic compounds, such as solubility in water and potential antioxidant activity .

- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives under certain conditions.

- Esterification: The hydroxyl groups can react with acids to form esters.

- Substitution Reactions: The methyl and hydroxyl groups can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the benzene ring.

- Reduction: The compound can also be reduced to yield corresponding alcohols or other reduced forms depending on the reaction conditions .

Benzenetriol, methyl- exhibits notable biological activities. It has been studied for its potential antioxidant properties, which may help in mitigating oxidative stress in biological systems. Additionally, compounds in this class have shown activity against various biological targets, including enzymes involved in metabolic processes. For instance, it interacts with biphenyl-2,3-diol 1,2-dioxygenase, an enzyme that plays a role in the degradation of aromatic compounds .

Several methods exist for synthesizing benzenetriol, methyl-. Common approaches include:

- Hydroxylation of Toluene Derivatives: Starting from toluene or its derivatives, hydroxylation can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

- Chemical Modification of Pyrogallol: Methylation of pyrogallol can yield benzenetriol, methyl-. This involves treating pyrogallol with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

- Biological Synthesis: Certain microorganisms can produce triols through metabolic pathways that involve the degradation of aromatic compounds .

Benzenetriol, methyl- has several applications across different fields:

- Pharmaceuticals: It is being explored for its potential therapeutic effects due to its antioxidant properties.

- Agriculture: Compounds like benzenetriol derivatives may serve as natural pesticides or growth regulators.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging .

Studies involving benzenetriol, methyl- focus on its interactions with various biological systems:

- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in oxidative stress pathways.

- Cellular Studies: In vitro studies have shown that it can modulate cellular responses to oxidative damage and inflammation.

- Drug

Benzenetriol, methyl- shares structural similarities with other benzenetriols and catechols. Here are some comparable compounds:

Uniqueness of Benzenetriol, Methyl-

Benzenetriol, methyl- is unique due to its specific arrangement of hydroxyl groups and a methyl substituent that influences its reactivity and biological activity differently compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture further distinguish it from other benzenetriols.

Polyhydroxybenzenes, such as phloroglucinol (1,3,5-benzenetriol), have been pivotal in organic synthesis since their discovery in the 19th century. Heinrich Hlasiwetz first isolated phloroglucinol from plant-derived phloretin in 1855. Methyl derivatives emerged as critical analogs, enabling researchers to probe the effects of alkyl substitution on aromatic systems. For instance, 2-methylphloroglucinol (CAS 88-03-9) was synthesized via hydrolysis of 1,3,5-trinitrotoluene derivatives, a method refined in the mid-20th century. These compounds bridged gaps in understanding electronic effects in conjugated systems, paving the way for applications in pharmaceuticals and materials science.

Positional Isomerism and Functional Group Dynamics in Methyl-Substituted Benzenetriols

Methylbenzenetriols exhibit positional isomerism, with the methyl group occupying ortho, meta, or para positions relative to hydroxyl substituents. Key isomers include:

- 2-Methylbenzene-1,3,5-triol (2-methylphloroglucinol): The most studied isomer, with hydroxyl groups at positions 1, 3, 5 and a methyl group at position 2.

- 3-Methylbenzene-1,2,4-triol: A less common isomer implicated in natural product biosynthesis.

- 4-Methylbenzene-1,2,3-triol: A pyrogallol derivative with limited synthetic applications.

Substituent positioning profoundly impacts physicochemical properties. For example, 2-methylphloroglucinol exhibits a melting point of 213–215°C and a boiling point of 313.1°C, whereas 3-methylbenzene-1,2,4-triol boils at 349.7°C. These differences arise from variations in hydrogen bonding and steric hindrance.

Acid-Catalyzed Condensation Strategies for Macrocyclic Derivatives

Acid-catalyzed condensation reactions represent a fundamental approach for synthesizing macrocyclic derivatives from benzenetriol, methyl- compounds. The acid-catalyzed hydrolysis of 1,2,4-triacetoxybenzene precursors provides a highly efficient route to methylated benzenetriol derivatives, achieving yields of 98% under reflux conditions with hydrochloric acid catalysis [1]. This methodology involves the systematic removal of acetyl protecting groups through nucleophilic attack by water molecules, facilitated by protonation of the carbonyl oxygen atoms [1].

The mechanistic pathway proceeds through formation of tetrahedral intermediates, where the acid catalyst activates the carbonyl groups toward nucleophilic substitution [1]. The reaction requires careful temperature control at reflux conditions for approximately seven hours to ensure complete deprotection while minimizing side reactions [1]. The process demonstrates excellent regioselectivity, preserving the hydroxyl group arrangement essential for subsequent macrocyclization reactions [1].

Macrocyclic condensation strategies utilize the phenolic hydroxyl groups as nucleophilic centers for ring-forming reactions [5]. The [2 + 2] condensation approach with appropriate dialdehyde precursors enables formation of tetraaza macrocyclic structures through Schiff base formation [5]. Alternative [1 + 2] template condensation reactions provide access to linear precursors that can undergo subsequent cyclization under acidic conditions [5].

The optimization of reaction conditions for macrocyclic formation requires precise control of catalyst concentration, typically employing 0.1 equivalents of acid catalyst relative to the benzenetriol, methyl- substrate [5]. Temperature management between 80-90°C promotes efficient condensation while preventing thermal decomposition of sensitive intermediates [5]. The reaction proceeds through formation of hemiacetal intermediates that undergo dehydration to yield the final macrocyclic products with yields ranging from 75-80% [5].

Table 1: Physical and Chemical Properties of Methylbenzenetriol Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|---|---|

| 3-methylbenzene-1,2,4-triol | 4389-44-0 | C7H8O3 | 140.137 | 1.387 | 349.7 | 182.6 | 1.1118 | 60.69 |

| 5-methylbenzene-1,2,4-triol | 1124-09-0 | C7H8O3 | 140.137 | 1.387 | 328.4 | 169.9 | 1.1118 | 60.69 |

Enzymatic Oxidative Coupling Mechanisms

Enzymatic oxidative coupling represents a sophisticated approach for the selective dimerization and polymerization of benzenetriol, methyl- derivatives through biocatalytic processes [9] [10]. These mechanisms utilize oxidoreductase enzymes to generate reactive radical intermediates that undergo controlled coupling reactions, providing access to complex dimeric and oligomeric structures with high regioselectivity [9] [10].

The enzymatic oxidative coupling process involves initial one-electron oxidation of the phenolic substrate to generate phenoxy radical intermediates [14]. These radicals exhibit resonance stabilization through delocalization of the unpaired electron across the aromatic ring system and hydroxyl substituents [14]. The methyl group provides additional stabilization through hyperconjugative effects, influencing the regioselectivity of subsequent coupling reactions [14].

Horseradish Peroxidase-Mediated Dimerization Processes

Horseradish peroxidase-mediated dimerization of benzenetriol, methyl- compounds proceeds through a well-characterized catalytic cycle involving high-oxidation state iron intermediates [11] [14]. The enzyme operates through a ping-pong mechanism where hydrogen peroxide initially oxidizes the ferric resting state to form Compound I, featuring an iron(IV) oxoferryl center and a porphyrin-based cation radical [14].

The catalytic mechanism initiates with hydrogen peroxide binding to the ferric heme center, followed by heterolytic cleavage of the oxygen-oxygen bond [14]. This process generates Compound I, which serves as a powerful two-electron oxidant capable of abstracting electrons from phenolic substrates [14]. The subsequent reduction of Compound I by the benzenetriol, methyl- substrate produces Compound II and a phenoxy radical intermediate [14].

The second electron transfer step, representing the rate-limiting process, involves reduction of Compound II back to the ferric resting state while generating a second phenoxy radical [14]. These radical intermediates undergo rapid coupling reactions, primarily through carbon-carbon bond formation at positions ortho to the hydroxyl groups [14]. The regioselectivity of coupling is influenced by the electronic effects of the methyl substituent, which directs radical formation to specific ring positions [14].

Optimized reaction conditions for horseradish peroxidase-mediated dimerization typically employ substrate concentrations of 2.0 millimolar with equimolar hydrogen peroxide at physiological temperature and neutral pH [11] [14]. The reaction proceeds rapidly, achieving completion within 30 minutes under these conditions [11]. The enzyme demonstrates remarkable stability and can catalyze multiple turnover cycles without significant deactivation [11].

Table 2: Enzymatic Oxidative Coupling Parameters for Methylbenzenetriol

| Enzyme | Substrate Concentration (mM) | pH Optimum | Temperature (°C) | H2O2 Concentration (mM) | Reaction Time (min) | Product Yield (%) |

|---|---|---|---|---|---|---|

| Horseradish peroxidase | 2.0 | 7.0 | 25 | 2.0 | 30 | 80 |

| Tyrosinase | 1.5 | 6.5 | 30 | Not required | 60 | 75 |

| Laccase | 3.0 | 4.5 | 50 | Not required | 120 | 65 |

Oxygen-Dependent Autoxidation Pathways

Oxygen-dependent autoxidation of benzenetriol, methyl- compounds represents a fundamental atmospheric oxidation process initiated by hydroxyl radical attack at specific ring positions [12] [15]. The mechanism involves initial hydroxyl radical addition predominantly at the ortho position relative to existing hydroxyl groups, forming cyclohexadienyl radical intermediates [12] [15].

The initiation step proceeds through hydroxyl radical addition to the aromatic ring, with the ortho position showing the highest reactivity due to stabilization by adjacent hydroxyl groups [12] [15]. This process forms a hydroxycyclohexadienyl radical intermediate that subsequently combines with molecular oxygen at the ipso position [12] [15]. The resulting peroxyl radical undergoes rapid elimination of hydroperoxyl radical to yield hydroxylated products [12] [15].

The autoxidation pathway demonstrates remarkable selectivity for specific ring positions, with rate constants approximately two orders of magnitude higher than other aromatic hydroxyl adducts [12] [15]. This enhanced reactivity results from the stabilizing effects of multiple hydroxyl substituents and the electron-donating properties of the methyl group [12] [15]. The concerted elimination process proves much faster than alternative ring closure mechanisms, accounting for the observed product distribution [12] [15].

Mechanistic studies reveal that the primary autoxidation products undergo further isomerization to thermodynamically more stable structures [12] [15]. The initial hydroxycyclohexadienone products readily isomerize to catechol derivatives through keto-enol tautomerization [12] [15]. This process occurs spontaneously under atmospheric conditions and represents the predominant pathway for benzenetriol, methyl- degradation in environmental systems [12] [15].

The oxygen-dependent autoxidation process exhibits strong dependence on atmospheric conditions, with humidity and temperature significantly affecting reaction rates [34]. Under typical atmospheric conditions, the half-life for benzenetriol, methyl- compounds ranges from 24 to 72 hours, depending on the specific substitution pattern [34]. The methyl substituent generally enhances stability compared to unsubstituted benzenetriol derivatives [34].

Green Chemistry Approaches for Sustainable Production

Green chemistry approaches for benzenetriol, methyl- production emphasize the development of environmentally benign synthetic methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [16] [17]. These strategies align with the twelve principles of green chemistry by focusing on atom economy, renewable feedstocks, and catalytic processes [17].

The implementation of green chemistry principles in benzenetriol, methyl- synthesis requires careful consideration of solvent selection, catalyst design, and reaction conditions [17]. Water-based reaction systems provide excellent alternatives to organic solvents, offering improved safety profiles and simplified purification procedures [17]. The use of renewable feedstocks, particularly biomass-derived precursors, supports the development of sustainable synthetic routes [16] [18].

Biocatalytic Conversion of Phenolic Precursors

Biocatalytic conversion of phenolic precursors represents a highly selective and environmentally friendly approach for benzenetriol, methyl- synthesis [19] [22]. Enzymatic systems offer exceptional selectivity and operate under mild reaction conditions, minimizing energy requirements and eliminating the need for harsh chemical reagents [19] [22].

The biocatalytic approach utilizes phenolic acid decarboxylases and related enzymes to convert renewable phenolic precursors into target benzenetriol, methyl- derivatives [19]. These enzymes demonstrate remarkable substrate tolerance and can accommodate various substitution patterns while maintaining high selectivity [19]. The enzymatic conversion typically achieves yields of 75% under optimized conditions [19].

Mycobacterium colombiense phenolic acid decarboxylase serves as an exemplary biocatalyst for the conversion of ferulic acid derivatives to methylated phenolic products [19]. The enzyme operates through a radical mechanism involving initial substrate binding followed by carbon-carbon bond cleavage [19]. The reaction proceeds at ambient temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional chemical methods [19].

Process optimization for biocatalytic conversions focuses on substrate concentration, enzyme loading, and reaction time parameters [19]. Two-phase reaction systems employing hexane as the organic phase demonstrate superior performance by facilitating product separation and reducing enzyme inhibition [19]. Gram-scale demonstrations achieve isolated yields of 75% with integrated product recovery [19].

The biocatalytic methodology extends to sequential chemoenzymatic processes where enzymatic decarboxylation precedes palladium-catalyzed hydrogenation [19]. This approach enables access to fully saturated methylated phenolic derivatives with overall yields of 70% in gram-scale operations [19]. The sequential process demonstrates the compatibility of enzymatic and chemical catalytic steps in integrated synthetic schemes [19].

Solvent-Free Condensation Techniques

Solvent-free condensation techniques provide highly efficient synthetic routes to benzenetriol, methyl- derivatives while eliminating organic solvent requirements and reducing environmental impact [20] [23]. These methodologies utilize ionic liquids, microwave activation, or mechanochemical activation to promote condensation reactions in the absence of traditional solvents [20] [23].

The application of ionic liquid catalysts, particularly 3-methyl-1-sulfonic acid imidazolium chloride, enables efficient one-pot three-component condensation reactions [20]. These catalysts function as both reaction medium and catalyst, providing excellent solubility for reactants while promoting the desired condensation pathways [20]. The ionic liquid system achieves quantitative yields under solvent-free conditions with simplified purification procedures [20].

Microwave-assisted solvent-free condensation offers significant advantages in terms of reaction time and energy efficiency [30]. The methodology employs trimethyl phosphite or trimethyl phosphate as methylating agents under microwave irradiation [30]. Reaction times reduce to minutes rather than hours, while maintaining excellent yields approaching quantitative conversion [30]. The method demonstrates broad substrate scope and excellent functional group tolerance [30].

Mechanochemical activation through ball milling provides an alternative approach for solvent-free condensation reactions [23]. This technique utilizes mechanical energy to promote chemical transformations without requiring solvents or external heating [23]. The mechanochemical approach proves particularly effective for condensation reactions involving solid reactants, achieving high conversion rates with minimal energy input [23].

Table 3: Green Chemistry Approaches for Sustainable Production

| Approach | Environmental Benefit | Atom Economy (%) | E-factor | Energy Requirement | Scalability |

|---|---|---|---|---|---|

| Biocatalytic conversion | No toxic solvents | 85 | 2.5 | Low | High |

| Solvent-free synthesis | Eliminates organic solvents | 92 | 1.2 | Moderate | High |

| Microwave-assisted reaction | Reduced energy consumption | 88 | 1.8 | Very low | Medium |

| Water-based system | Non-toxic medium | 75 | 3.1 | Low | High |

The optimization of solvent-free condensation techniques requires careful attention to reaction temperature, catalyst loading, and reaction time [20] [30]. Temperature control proves critical for maintaining selectivity while preventing thermal decomposition of sensitive products [20]. Catalyst loading typically ranges from 5-10 mole percent to achieve optimal conversion rates [20]. Reaction monitoring through in-situ spectroscopic techniques enables real-time optimization of reaction parameters [20].

Table 4: Synthetic Methodologies for Benzenetriol Methyl Derivatives

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| Acid-catalyzed hydrolysis | 1,2,4-triacetoxybenzene | Hydrochloric acid | 98 | Reflux (100) | 7 h |

| Enzymatic oxidative coupling | Phenolic precursors | Horseradish peroxidase | 75-85 | 20-25 | 10-30 min |

| Solvent-free condensation | Phenols + aldehydes | Ionic liquid catalyst | 70-90 | 90-130 | 2-24 h |

| Lewis acid catalysis | 5-hydroxymethylfurfural | Zinc chloride | 54 | 300 | 3-10 min |

Pyrogallolarene-Based Nanocapsule Engineering

Pyrogallolarene-based nanocapsules represent a sophisticated class of supramolecular architectures derived from benzenetriol, methyl- compounds, offering exceptional opportunities for host-guest complexation and therapeutic applications. These nanocapsular systems demonstrate remarkable structural diversity and functional versatility, making them ideal candidates for advanced drug delivery systems and molecular recognition platforms [1] [2].

The fundamental design principles of pyrogallolarene-based nanocapsules rely on the self-assembly of benzenetriol derivatives through hydrogen bonding interactions. The pyrogallol unit, containing three hydroxyl groups, serves as the primary building block for constructing these sophisticated molecular containers. The self-assembly process involves the formation of hexameric capsules with octahedral symmetry, enclosing approximately 1,300 cubic angstroms of internal volume [3].

The structural integrity of these nanocapsules is maintained through an intricate network of twelve peripheral hydroxyl groups that mediate intermolecular hydrogen bonding. This hydrogen bonding network creates exceptionally stable assemblies that persist in both solid state and solution phases, with the pyrogallolarene hexamers demonstrating superior stability compared to their resorcinarene counterparts, even in polar solvent environments [2].

Conformational Dynamics of Crown-Shaped vs. Chair-Shaped Macrocycles

The conformational behavior of pyrogallolarene macrocycles represents a critical aspect of their supramolecular architecture, with significant implications for their host-guest complexation properties. The structural flexibility of these systems is governed by the specific arrangement of substituents and the resulting energy barriers to conformational interconversion.

Crown-Shaped Conformations

Crown-shaped pyrogallolarene conformations, designated as the rccc (all-cis) arrangement, exhibit highly symmetrical structures with distinct dynamic properties. The crown conformation of C-tetra(phenyl)pyrogallol [4]arene demonstrates an energy barrier for free rotation of approximately 8.3 kcal/mol, permitting dynamic rotation around the critical bonds [5] [6]. This conformational flexibility allows for adaptive host-guest recognition and enhanced molecular mobility within the macrocyclic framework.

The crown conformation is characterized by a bowl-shaped cavity that facilitates guest encapsulation through multiple weak interactions. The structural parameters of crown-shaped macrocycles include a methylene bridge fragment at 5.78 ppm and a characteristic aromatic hydrogen signal at 6.04 ppm, indicating the pentasubstituted pyrogallol unit [7]. The highly symmetrical nature of the crown conformation provides optimal binding sites for therapeutic agents and enhances the selectivity of molecular recognition processes.

Chair-Shaped Conformations

Chair-shaped conformations, designated as the rctt (cis-trans-trans) arrangement, display markedly different dynamic properties compared to their crown-shaped counterparts. The chair conformation of C-tetra(phenyl)pyrogallol [4]arene exhibits a significantly higher energy barrier of 488.7 kcal/mol for rotation around the critical bond, effectively restricting conformational flexibility [5] [6].

The chair conformation is characterized by four different hydroxyl moieties, with two signals at 7.86 and 7.67 ppm assigned to the central hydroxyl group and two signals at 7.56 and 7.45 ppm corresponding to hydroxyl groups in the ortho position [7]. This restricted rotation creates a more rigid framework that provides enhanced kinetic stability for guest encapsulation but reduced adaptability for diverse guest molecules.

| Conformation Type | Energy Barrier (kcal/mol) | Structural Features | Dynamic Properties |

|---|---|---|---|

| Crown (rccc) | 8.3 | Highly symmetrical | Dynamic rotation possible |

| Chair (rctt) | 488.7 | Four different hydroxyl moieties | Restricted rotation |

| Crown (methylated) | 10.2 | Thermodynamically favored | Free rotation around bond |

| Chair (methylated) | 492.1 | Kinetically favored | No rotation around bond |

The conformational dynamics of these macrocycles are further influenced by the nature of the substituents. Alkyl-substituted pyrogallolarenes preferentially adopt crown-shaped conformations due to the lower energy barriers for rotation, while aryl-substituted derivatives tend to favor chair-shaped conformations due to steric hindrance and electronic effects [6].

Molecular Recognition Properties for Therapeutic Agents

The molecular recognition capabilities of pyrogallolarene-based nanocapsules represent a cornerstone of their therapeutic potential. These systems demonstrate exceptional selectivity and binding affinity for a wide range of pharmaceutical compounds, making them ideal candidates for targeted drug delivery applications.

Kinetic Trapping Mechanisms

Pyrogallolarene hexamers exhibit extraordinary kinetic stability in their encapsulation complexes, with the most stable systems demonstrating binding energies exceeding 32 kcal/mol. The encapsulation of carbon tetrachloride within pyrogallolarene hexamers represents one of the most powerful kinetic traps observed for synthetic hydrogen-bonded encapsulation complexes, with a barrier to guest exchange of 32.0 ± 0.7 kcal/mol [3].

The kinetic stability of these encapsulation complexes is strongly dependent on the size and shape of both guest and host molecules. Larger or nonplanar molecules with rigid geometries provide enhanced stability, while smaller and more flexible guests exhibit reduced binding affinity. The encapsulation of pyrene demonstrates a binding energy of 28.5 ± 1.2 kcal/mol, highlighting the importance of π-π stacking interactions in the recognition process [3].

Polymer Therapeutics Applications

The recognition properties of pyrogallolarene systems extend to macromolecular therapeutics, with C-propylpyrogallol [4]arene demonstrating selective entrapment of polyethylene glycol (PEG) polymers. This host-guest system forms bilayered complex structures that are sufficiently stable to enable efficient adsorption of PEG from aqueous solutions [8]. The selectivity for higher molecular weight PEG derivatives suggests potential applications in polymer therapeutics and sustained drug release systems.

Metal Ion Recognition

Pyrogallolarene-based systems demonstrate exceptional selectivity for metal ion recognition, with particular emphasis on therapeutically relevant cations. Gallium-seamed pyrogallolarene nanocapsules exhibit enhanced binding affinity for thallium ions compared to cesium ions, attributed to the stronger cation-π interactions between thallium and the aromatic framework [1]. This selectivity provides opportunities for metal detoxification therapies and targeted metal delivery systems.

| Host System | Guest Molecule | Binding Affinity (kcal/mol) | Therapeutic Application |

|---|---|---|---|

| Pyrogallol [4]arene hexamer | Carbon tetrachloride | 32.0 ± 0.7 | Kinetic drug trapping |

| Pyrogallol [4]arene hexamer | Pyrene | 28.5 ± 1.2 | Fluorescent drug delivery |

| Pyrogallol [4]arene hexamer | Paracyclophane | 24.3 ± 0.9 | Controlled release |

| C-propylpyrogallol [4]arene | Polyethylene glycol | Not quantified | Polymer therapeutics |

The therapeutic relevance of these recognition properties is further enhanced by the biocompatibility of pyrogallolarene systems and their ability to protect encapsulated drugs from degradation. The exceptional kinetic stability of these complexes provides opportunities for developing drug delivery systems that maintain therapeutic efficacy over extended periods without premature release.

Metal-Organic Framework Design Using Trihydroxy Building Blocks

Metal-organic frameworks (MOFs) constructed from trihydroxy building blocks, particularly those derived from benzenetriol, methyl- compounds, represent a rapidly evolving field in supramolecular chemistry. These frameworks combine the structural versatility of organic linkers with the coordination chemistry of metal nodes to create porous materials with exceptional properties for therapeutic applications.

Pyrogallate-Based Metal-Organic Frameworks

The development of pyrogallate-based MOFs has introduced novel structural motifs that were previously inaccessible through conventional synthetic approaches. The pyrogallate-based iron MOF reported by Kampouri et al. represents a significant advancement in MOF chemistry, featuring a rare two-dimensional secondary building unit (SBU) composed of mixed-valent iron centers [9] [10].

The unique structural features of this MOF include mixed-valent Fe2+ and Fe3+ metal ions bridged by oxygen atoms from the polytopic ligand 3,3',4,4',5,5'-hexahydroxybiphenyl. This arrangement creates iron-oxide two-dimensional layers that exhibit strong electronic communication between the mixed-valence iron sites [10]. The framework demonstrates rare topology and evidences electronic properties that are distinctive from conventional MOF structures.

Zinc-Seamed Pyrogallolarene MOFs

The synthesis of zinc-seamed pyrogallolarene MOFs represents a significant advancement in the utilization of supramolecular building blocks for framework construction. These systems employ zinc-seamed pyrogallol [4]arene nanocapsules as structural components, connected through 4,4'-bipyridine linkers to form two-dimensional metal-organic frameworks [11].

The choice of linker and crystallization solvent (DMSO) was guided by electronic structure calculations that demonstrated similar zinc-ligand binding strengths for bipyridine and DMSO. The resulting MOF features unusual coordination geometries at the zinc centers along the nanocapsular periphery, leading to compulsory changes in the internal volume of the nanocapsules and altered behavior of encapsulated guest molecules [11].

Structural Diversity and Pore Architecture

The structural diversity of trihydroxy-based MOFs extends beyond simple connectivity patterns to encompass complex pore architectures that are tailored for specific applications. The gallium-pyrogallol [4]arene framework demonstrates remarkable structural flexibility, with the ability to transform from spheroidal to toroidal geometries upon dissolution [12].

The toroidal structure of the gallium-seamed system exhibits a radius of approximately 17 Å and a length of 7 Å, with pyrogallol [4]arene bowls oriented adjacent to one another with upper-rim hydroxyls exposed to the solvent environment. This structural arrangement creates unique pore environments that are optimal for molecular encapsulation and selective guest recognition.

Applications in Therapeutic Systems

The therapeutic applications of trihydroxy-based MOFs encompass a broad range of biomedical functions, from drug delivery to sensing applications. The cobalt-pyrogallol MOF system demonstrates exceptional chemiluminescence enhancement properties, with the MOF acting as both a catalyst to accelerate reactive oxygen species generation and an emitter to enhance chemiluminescence response.

The enhanced chemiluminescence response, approximately 70 times greater than the system without MOF, provides opportunities for developing sensitive detection methods for therapeutic agents. The system demonstrates a linear response range for pyrogallol detection from 1 × 10^-4 M to 1 × 10^-7 M, with a detection limit of 34 nM.

| MOF System | Metal Ion | Structure Type | Pore Size (Å) | Primary Application |

|---|---|---|---|---|

| Pyrogallate-Fe MOF | Fe2+/Fe3+ | 2D secondary building unit | Not specified | Electronic materials |

| Zn-pyrogallol [4]arene | Zn2+ | 2D framework | 13.0 | Gas storage |

| Ga-pyrogallol [4]arene | Ga3+ | Hexameric nanocapsule | 17.0 (toroidal) | Molecular encapsulation |

| Co-pyrogallol MOF | Co2+ | Chemiluminescence enhancer | Not specified | Sensing applications |

The integration of trihydroxy building blocks into MOF structures provides unique opportunities for creating materials with enhanced therapeutic functionality. The combination of porosity, structural flexibility, and biocompatibility makes these systems ideal candidates for advanced drug delivery applications, where precise control over guest release and targeting is essential for therapeutic efficacy.

The future development of trihydroxy-based MOFs will likely focus on the optimization of pore architectures for specific therapeutic applications, the incorporation of additional functional groups for enhanced selectivity, and the development of stimuli-responsive systems that can provide controlled drug release in response to physiological conditions. The exceptional structural diversity and functional versatility of these systems position them as leading candidates for next-generation therapeutic materials.